molecular formula C8H20BrNO2S2 B13852523 Mtsbt

Mtsbt

Cat. No.: B13852523
M. Wt: 306.3 g/mol
InChI Key: QQFKXBSXKKHZDG-UHFFFAOYSA-M
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Description

MTSBT (Methanethiosulfonate-Benzyl-Tertiary) is a sulfhydryl-reactive compound widely used in biochemical and pharmacological studies to modify cysteine residues in proteins, particularly ion channels. Its mechanism involves covalent binding to thiol groups, enabling targeted modulation of protein function. This compound’s utility lies in its ability to induce sustained currents (Isust) in acid-sensing ion channels (ASICs), as demonstrated in studies on ASIC1a-G430C mutants .

Properties

Molecular Formula

C8H20BrNO2S2

Molecular Weight

306.3 g/mol

IUPAC Name

trimethyl(4-methylsulfonylsulfanylbutyl)azanium;bromide

InChI

InChI=1S/C8H20NO2S2.BrH/c1-9(2,3)7-5-6-8-12-13(4,10)11;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

QQFKXBSXKKHZDG-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCSS(=O)(=O)C.[Br-]

Origin of Product

United States

Preparation Methods

The preparation of [4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide involves the synthesis of the compound through specific chemical reactions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the reaction of methanethiosulfonate with a trimethylammonium butyl group under controlled conditions .

Chemical Reactions Analysis

[4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include thiols, reducing agents, and oxidizing agents. The major products formed from these reactions are typically mixed disulfides and other sulfur-containing compounds .

Mechanism of Action

Comparison with Similar Compounds

pH Sensitivity and Current Modulation

Key findings from ASIC1a-G430C modification studies reveal significant differences in pH-dependent activation and desensitization (Idesens):

Compound pH 0.5 (Isust Activation) Isust Magnitude (% Imax) pH 0.5 (Idesens)
This compound 6.85 ± 0.03 30–45% 6.55 ± 0.02
MTSET 6.70 ± 0.04 10–20% 6.50 ± 0.03
MTSPTrEA 7.20 ± 0.05 45% 6.55 ± 0.02
MTSEA-biotin 6.80 ± 0.04 30–40% 6.55 ± 0.02
MTSES N/A (No Isust) 0% 6.55 ± 0.02

Key Observations :

  • This compound exhibits intermediate pH 0.5 values for Isust activation (6.85) compared to MTSET (6.70) and MTSPTrEA (7.20), suggesting its side-chain structure balances charge and steric effects .
  • Isust Magnitude: this compound induces 30–45% of Imax, outperforming MTSET (10–20%) but matching MTSEA-biotin.

Structural Determinants of Activity

  • Functional Groups :
    • MTSET : Positively charged ethylammonium group enhances electrostatic interactions but limits sustained current due to rapid desensitization.
    • MTSPTrEA : Bulky propyl-triethylammonium group shifts pH 0.5 to alkaline ranges (7.20), favoring prolonged Isust.
    • This compound : Benzyl-tertiary structure balances charge and hydrophobicity, stabilizing open-channel conformations without excessive pH shifts .
  • Molecular Weight and Solubility :
    • This compound’s higher molecular weight (compared to MTSET) may reduce membrane permeability but improve target specificity.
    • Unlike MTSES (negatively charged), this compound’s neutral side chain avoids repulsion with ASIC1a’s extracellular domains, enabling effective modification .

Mechanistic Insights from Grouping/Read-Across Principles

Per toxicological assessments, this compound shares structural and functional similarities with MTSEA-biotin and MTSPT, justifying cross-comparison:

  • Common Features :
    • Identical reactive methanethiosulfonate group.
    • Similar carbon chain lengths (C3–C6) and hydrophobic substituents.
  • Divergences :
    • MTSEA-biotin’s biotin tag introduces steric hindrance, slightly reducing Isust magnitude compared to this compound.
    • MTSPT’s propylthio group lacks aromaticity, resulting in weaker stabilization of ASIC1a’s open state .

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